molecular formula C9H12ClN B2731958 (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2031241-93-5

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No.: B2731958
CAS No.: 2031241-93-5
M. Wt: 169.65
InChI Key: UFJGGSPSJKJHKR-OGFXRTJISA-N
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Description

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chiral building block of interest in medicinal chemistry and organic synthesis. As a saturated isoindoline derivative, it provides a versatile scaffold for the development of novel bioactive molecules. Researchers value this enantiopure compound for constructing complex structures in drug discovery projects, particularly where the stereochemistry of the methyl group at the 1-position is critical for biological activity. The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(1R)-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGGSPSJKJHKR-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031241-93-5
Record name (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the reduction of the corresponding isoindole precursor. One common method is the catalytic hydrogenation of 1-methyl-2,3-dihydro-1H-isoindole using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoindole-3-one derivative.

    Reduction: Further reduction can lead to the formation of fully saturated isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Isoindole-3-one derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: N-alkyl or N-acyl isoindole derivatives.

Scientific Research Applications

Chemistry: (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound can be used as a probe to study the function of isoindole-containing biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride C₉H₁₁N·HCl 169.66 1-methyl (R-configuration) Antibiotic intermediate
1-Ethyl-2,3-dihydro-1H-isoindole hydrochloride C₁₀H₁₃N·HCl 183.69 1-ethyl Unspecified (structural analog)
1,2,3,4-Tetrahydroisoquinoline C₉H₁₁N 133.19 Fully saturated bicyclic system NMDA receptor antagonist
(1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid C₁₃H₁₄N₂O₂ 230.26 Extended indole-fused system Antibacterial (MIC: 16 μg/mL vs. S. aureus)

Key Observations :

  • Saturation: 1,2,3,4-Tetrahydroisoquinoline lacks the isoindole’s fused aromaticity, which may reduce π-π stacking interactions critical for receptor binding .
  • Extended Systems : Pyridoindole derivatives (e.g., compounds 3 and 4 in ) demonstrate enhanced antibacterial activity due to additional functional groups (carboxylic acid) and expanded aromatic systems .

Pharmacological and Spectroscopic Comparisons

Table 2: Spectroscopic and Activity Data
Compound Name ¹³C-NMR (CDCl₃, δ ppm) HRMS (CI) m/z Biological Activity
This compound CH₂: 47.45; Aromatic C: 101.99–144.88 Not reported Antibiotic intermediate
Nitro-substituted isoindole derivative CH₂: 47.53; Aromatic C: 102.68–147.14 253.0979 (C₁₅H₁₃N₂O₂) Unspecified (likely cytotoxic)
(1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid Not reported Not reported MIC: 8 μg/mL vs. S. aureus

Key Findings :

  • NMR Shifts : The methyl and CH₂ groups in this compound exhibit δ ~47 ppm, consistent with similar isoindoline derivatives . Aromatic carbons (δ 100–145 ppm) confirm fused-ring conjugation .
  • Activity Trends: While the target compound lacks direct antimicrobial data, its structural role in Garenoxacin mesylate suggests indirect antibacterial relevance via quinolone mechanisms . In contrast, pyridoindole derivatives show direct inhibition of S. aureus .

Biological Activity

(1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by recent research findings and case studies.

This compound is characterized by a unique structure that includes a methyl group and a dihydro isoindole framework. Its hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, influencing various metabolic pathways. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

1. Anti-inflammatory Properties

Research indicates that derivatives of isoindole compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain isoindole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .

2. Analgesic Effects

The analgesic potential of this compound has been evaluated through various assays. For example, it has shown comparable efficacy to established analgesics in reducing pain responses in animal models. Its mechanism may involve modulation of pain pathways through COX inhibition and interaction with neurotransmitter systems.

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of isoindole derivatives, including this compound. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific pathways affected include those related to cell cycle regulation and apoptosis.

Case Studies

StudyFindings
Dart et al. (2014)Investigated the synthesis of isoindole derivatives showing significant COX inhibition, suggesting potential for anti-inflammatory applications .
Recent Pharmacological EvaluationShowed that certain isoindole derivatives exhibit selective COX-2 inhibition superior to meloxicam, indicating their potential as safer anti-inflammatory agents .
Anticancer ResearchDemonstrated that isoindole derivatives induce apoptosis in breast cancer cells through mitochondrial pathway activation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1-methyl-2,3-dihydro-1H-isoindoleLacks hydrochloride groupModerate COX inhibition
2,3-dihydro-1H-indeneSimilar core structureLimited anti-inflammatory activity
1H-indole-3-carbaldehydeContains an indole ringUsed in synthetic applications but less biological activity

Q & A

How can researchers optimize the synthesis of (1R)-1-methyl-2,3-dihydro-1H-isoindole hydrochloride to achieve high enantiomeric purity?

Answer:
Enantiomeric purity is critical for pharmacological relevance. Key methodologies include:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the (1R)-configuration during cyclization .
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to separate enantiomers .
  • Crystallization Control : Optimize solvent polarity and temperature to selectively crystallize the desired enantiomer, as demonstrated in isoindole derivative syntheses .

What advanced analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

Answer:

  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as applied to structurally related isoindole derivatives .
  • NMR Spectroscopy : Use NOESY or 2D-NMR to confirm spatial arrangement of substituents, particularly the methyl group at the 1R position .
  • Chiral HPLC : Validate enantiomeric excess (≥99%) using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10) .
  • Mass Spectrometry (HRMS) : Confirm molecular integrity and detect trace impurities (<0.1%) via high-resolution MS .

How should researchers address discrepancies in reported biological activity data attributed to impurity profiles?

Answer:

  • Impurity Profiling : Use orthogonal methods (HPLC-UV, LC-MS) to identify and quantify impurities (e.g., diastereomers, byproducts) as outlined in pharmaceutical impurity standards .
  • Bioactivity Validation : Compare activity of purified vs. impure batches in dose-response assays (e.g., IC50 shifts >10% suggest impurity interference) .
  • Structural Correlation : Cross-reference with databases (PubChem, ChEMBL) to isolate structure-activity relationships (SAR) specific to the (1R)-enantiomer .

What safety protocols are critical for handling this compound in catalytic or kinetic studies?

Answer:

  • PPE Requirements : Use nitrile gloves, FFP3 masks, and fume hoods to prevent inhalation or dermal exposure, per SDS guidelines .
  • Waste Management : Segregate halogenated organic waste (e.g., hydrochloride byproducts) for incineration by licensed facilities .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite, followed by disposal as hazardous waste .

How can computational modeling predict the compound’s interaction with neurological targets (e.g., monoamine receptors)?

Answer:

  • Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to simulate binding to serotonin/dopamine receptors, leveraging PubChem’s 3D conformer data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with Asp110 (5-HT2A) .
  • QSAR Analysis : Corrogate substituent effects (e.g., methyl group position) with LogP and polar surface area to optimize blood-brain barrier permeability .

What strategies resolve low yields in multi-step syntheses involving isoindole intermediates?

Answer:

  • Stepwise Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., pH, temperature) in cyclization steps .
  • Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups to prevent side reactions during alkylation .
  • Catalytic Recycling : Employ Pd/C or Ni catalysts in hydrogenation steps to enhance turnover number (TON) and reduce costs .

How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks, then quantify degradation via HPLC .
  • pH Stability : Assess hydrolysis rates in buffers (pH 1–10) to identify optimal storage pH (e.g., pH 4–6 for hydrochloride salts) .
  • Long-Term Stability : Monitor impurity formation (<0.5% over 12 months) in amber vials under argon at –20°C .

What in vitro assays are suitable for evaluating the compound’s inhibitory effects on enzymatic targets?

Answer:

  • Kinase Assays : Use ADP-Glo™ to measure inhibition of MAPK or PI3K isoforms, with Z’-factor >0.5 for robustness .
  • Fluorescence Polarization : Screen for monoamine oxidase (MAO) inhibition using fluorescein-labeled substrates .
  • Microscale Thermophoresis (MST) : Determine binding affinity (Kd) with purified receptors, requiring only 4 µL samples .

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